2-Bromo-3-nitronaphthalene
Overview
Description
Scientific Research Applications
Polarographic and Voltammetric Determination : 2-Nitronaphthalene's behavior has been studied using polarographic and voltammetric methods, demonstrating its utility in determining trace amounts in environmental samples like drinking and river water (Pecková et al., 2005).
Photochemistry in Atmospheric Waters : 1-Nitronaphthalene, closely related to 2-nitronaphthalene, has been studied for its photosensitized reactions in aqueous solutions, highlighting its role in producing radical species and singlet oxygen in atmospheric waters (Brigante et al., 2010).
Synthesis Applications : 2-Nitronaphthalenes have been used in a catalyst-free conjugate addition with indoles and pyrroles in water, demonstrating their role in synthesizing complex organic compounds like tetrahydro-β-carbolines (Malhotra et al., 2013).
Battery Material Research : 1-Nitronaphthalene has been investigated as a potential cathode material for magnesium reserve batteries, showcasing its application in energy storage technologies (Thirunakaran et al., 1996).
Atmospheric Modeling : The formation, decay, and partitioning of nitronaphthalenes in the atmosphere have been modeled to understand their environmental impact and behavior in air masses (Feilberg et al., 1999).
properties
IUPAC Name |
2-bromo-3-nitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12(13)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQFZBUWIOZDMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474741 | |
Record name | 2-bromo-3-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-nitronaphthalene | |
CAS RN |
67116-33-0 | |
Record name | 2-bromo-3-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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